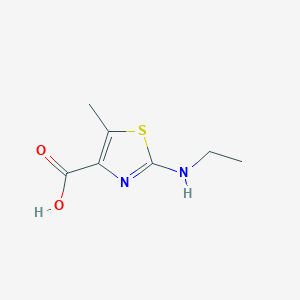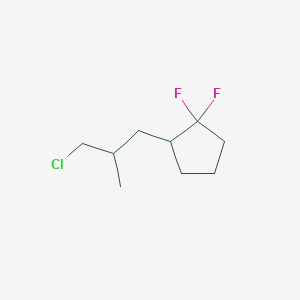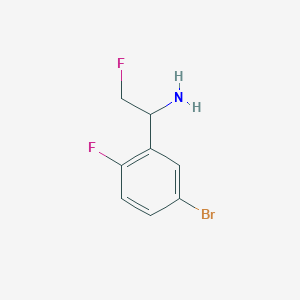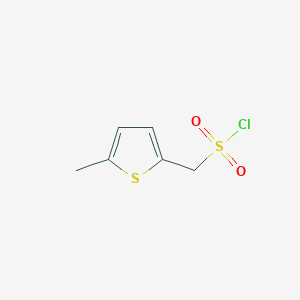
1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol is a chemical compound characterized by a cyclohexane ring substituted with a fluorophenyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product. Common catalysts used in this process include sodium hydroxide or potassium hydroxide, and the reduction step often employs hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the reduction step, making the process more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to the corresponding cyclohexane derivative using hydrogen gas and a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 1-(4-Fluorophenyl)-3-methylcyclohexanone.
Reduction: 1-(4-Fluorophenyl)-3-methylcyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)piperazine: Known for its psychoactive properties and use in medicinal chemistry.
4-(4-Fluorophenyl)-2-methyl-2-butanol: Shares structural similarities and is used in organic synthesis.
Uniqueness: 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a hydroxyl group makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H17FO |
|---|---|
Molekulargewicht |
208.27 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C13H17FO/c1-10-3-2-8-13(15,9-10)11-4-6-12(14)7-5-11/h4-7,10,15H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
YVJXBISMHZKPRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)(C2=CC=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride](/img/structure/B13220730.png)
![({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13220745.png)





![3-[(2-Methylpropyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13220780.png)


![Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13220788.png)

![Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220825.png)
